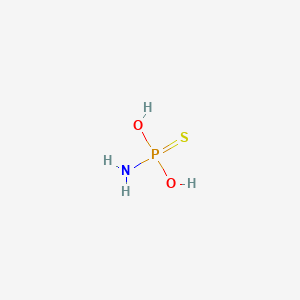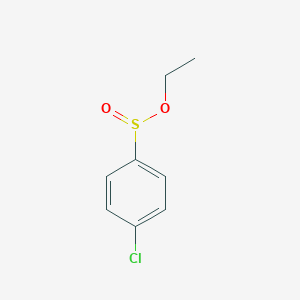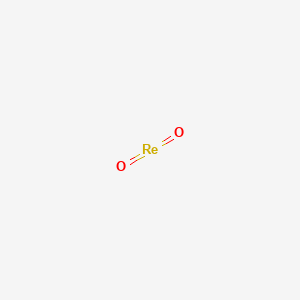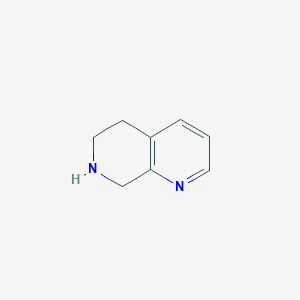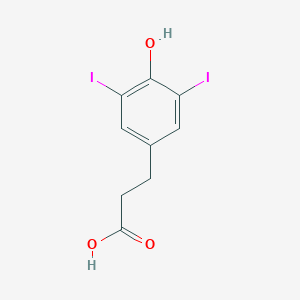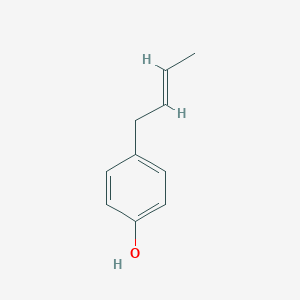
4-(2-Butenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Butenyl)phenol, also known as para-methoxycinnamyl alcohol, is a natural compound found in cinnamon. It has been studied extensively due to its numerous potential health benefits.
Mecanismo De Acción
The mechanism of action of 4-(2-Butenyl)phenol is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(2-Butenyl)phenol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and enhance immune function. It has also been shown to have antimicrobial properties against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Butenyl)phenol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 4-(2-Butenyl)phenol. One area of interest is its potential as a natural food preservative and flavor enhancer. It may also have applications in the development of new anti-inflammatory and antimicrobial drugs. Further studies are needed to fully understand its mechanism of action and potential health benefits.
Métodos De Síntesis
4-(2-Butenyl)phenol can be synthesized from cinnamaldehyde, which is found in cinnamon bark. The process involves the reduction of cinnamaldehyde using sodium borohydride, followed by methylation using dimethyl sulfate. The resulting product is 4-(2-Butenyl)phenolcinnamyl alcohol.
Aplicaciones Científicas De Investigación
4-(2-Butenyl)phenol has been studied for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential as a natural food preservative and flavor enhancer.
Propiedades
Número CAS |
13037-71-3 |
|---|---|
Nombre del producto |
4-(2-Butenyl)phenol |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
4-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+ |
Clave InChI |
CHQPRDVSUIJJNP-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC1=CC=C(C=C1)O |
SMILES |
CC=CCC1=CC=C(C=C1)O |
SMILES canónico |
CC=CCC1=CC=C(C=C1)O |
Otros números CAS |
13037-71-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



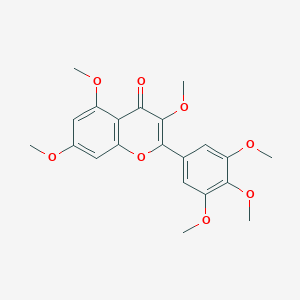
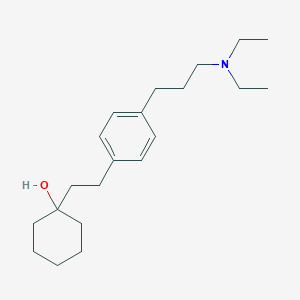
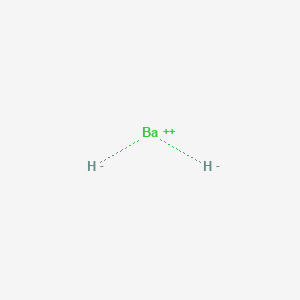
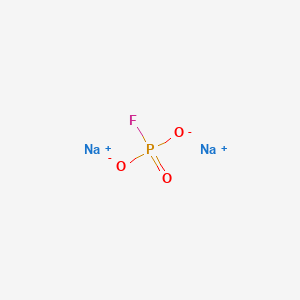
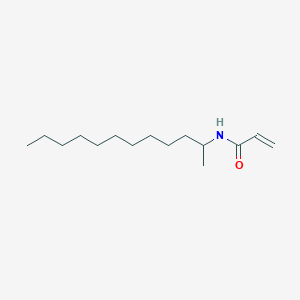
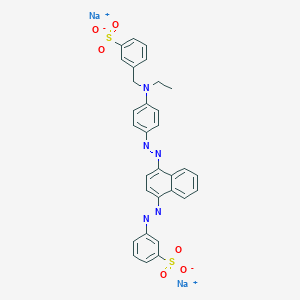
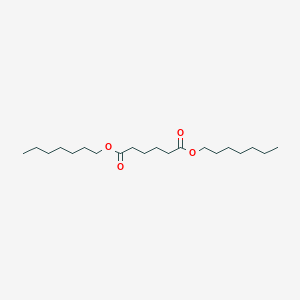
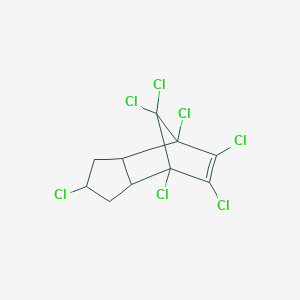
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
